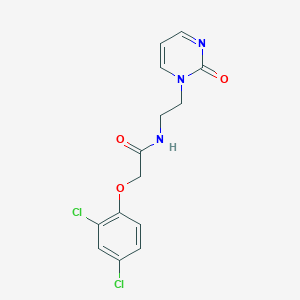![molecular formula C27H25N5O3 B2407822 2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1357857-25-0](/img/structure/B2407822.png)
2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline derivatives, including those with a triazolo ring, have been studied for their potential antiviral and antimicrobial activities . The presence of the dimethylphenoxy and methylbenzyl groups might influence the compound’s properties and biological activity.
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the quinoxaline ring . The dimethylphenoxy and methylbenzyl groups are likely to influence the compound’s overall shape and electronic distribution.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole and quinoxaline rings might participate in various reactions, especially those involving nucleophilic substitution .Applications De Recherche Scientifique
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against human immunodeficiency virus (HIV-1) in vitro. Notably, 6-benzyl and 6-(2,6-difluorobenzyl) derivatives demonstrated virus-inhibiting properties, suppressing HIV-1 replication by 50% at specific concentrations .
Computational Chemistry
The compound’s complex structure invites computational investigations. Researchers can perform quantum mechanical calculations, molecular dynamics simulations, and docking studies to predict its behavior in various environments. Such insights aid in rational drug design and understanding structure-activity relationships.
These applications represent just a glimpse of the compound’s potential. Further research and interdisciplinary collaborations will unveil additional uses and shed light on its multifaceted properties . If you’d like more detailed information on any specific application, feel free to ask! 😊
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-17-11-13-20(14-12-17)15-28-24(33)16-31-27(34)32-22-9-5-4-8-21(22)29-26(25(32)30-31)35-23-10-6-7-18(2)19(23)3/h4-14H,15-16H2,1-3H3,(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRMYYQPJQCLOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC(=C5C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)




![2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2407747.png)




![O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2407756.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2407759.png)
![4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2407762.png)